molecular formula C8H10BrFN2 B13041965 (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13041965
M. Wt: 233.08 g/mol
InChI Key: RGFXAZBJMPYPQH-ZETCQYMHSA-N
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Description

(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features both bromine and fluorine substituents on a phenyl ring, along with an ethane-1,2-diamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine onto the phenyl ring through electrophilic aromatic substitution.

    Amine Introduction: Conversion of a suitable precursor to the ethane-1,2-diamine moiety, possibly through reductive amination or other amine-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.

    Reduction: Reduction reactions could be used to modify the bromine or fluorine substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various substituted phenyl derivatives or modified diamine compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, affecting their activity through binding interactions. The presence of bromine and fluorine could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine
  • (1R)-1-(3-Bromo-2-chlorophenyl)ethane-1,2-diamine
  • (1R)-1-(3-Bromo-2-methylphenyl)ethane-1,2-diamine

Uniqueness

The unique combination of bromine and fluorine in (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine may confer distinct chemical and biological properties, such as altered reactivity or binding characteristics compared to similar compounds.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

(1R)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1

InChI Key

RGFXAZBJMPYPQH-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(CN)N

Origin of Product

United States

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